N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethylacetamide
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Overview
Description
N-benzyl-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethylacetamide, also known as BCI-121, is a small molecule that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of indole derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
Antitubercular Activity
Given the urgent need for new antitubercular drugs, exploring indole derivatives is crucial. Our compound could potentially contribute to the fight against tuberculosis .
Mechanism of Action
Target of Action
The primary targets of this compound are the Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play a crucial role in the MAP kinase signal transduction pathway, which is involved in various cellular processes such as proliferation, differentiation, and cell cycle progression .
Mode of Action
It is known that it interacts with its targets (mapk1 and mapk10) and potentially modulates their activity . This modulation can lead to changes in the cellular processes controlled by these kinases.
Biochemical Pathways
The compound’s interaction with MAPK1 and MAPK10 suggests that it may affect the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression and cellular responses. The downstream effects of this pathway modulation would depend on the specific cellular context and the nature of the initial signal.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with MAPK1 and MAPK10 and the subsequent changes in the MAP kinase signal transduction pathway . These effects could potentially include changes in cell proliferation, differentiation, and cell cycle progression.
properties
IUPAC Name |
N-benzyl-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3S/c1-2-28(16-20-9-4-3-5-10-20)26(30)18-29-17-25(23-13-6-7-14-24(23)29)33(31,32)19-21-11-8-12-22(27)15-21/h3-15,17H,2,16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAHYAPTWPUMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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